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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-methoxypent-4-enoate,
a versatile a,3-unsaturated ester with applications in organic synthesis. This document details
its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it
explores the broader context of how a,-unsaturated esters are utilized in chemical biology as
reactive probes, including a representative experimental workflow.

Chemical Identification and Properties

Methyl 5-methoxypent-4-enoate is an organic compound featuring both an ester and a vinyl
ether functional group. This unique combination makes it a valuable synthon for the
introduction of a five-carbon chain with differentiated reactivity at each terminus.

Property Value

CAS Number 143538-29-8

IUPAC Name methyl 5-methoxypent-4-enoate
Molecular Formula C7H1203

Molecular Weight 144.17 g/mol
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Synthesis of Methyl 5-methoxypent-4-enoate

The synthesis of Methyl 5-methoxypent-4-enoate can be achieved through several methods,
with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid.
An alternative, greener approach involves enzymatic esterification.

Acid-Catalyzed Esterification

This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in
the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add
concentrated sulfuric acid (0.1 mol) dropwise with stirring.

e Heat the reaction mixture to reflux (65—70°C) and maintain for 6—8 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

» Upon completion, cool the mixture to room temperature and neutralize the excess acid with a
saturated solution of sodium bicarbonate.

o Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
o Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

* Remove the solvent under reduced pressure to yield the crude product.

 Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Optimization of Esterification Parameters[1]
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Parameter Optimal Range Yield (%)
Methanol-to-acid ratio 5:1to 6:1 85-90
Catalyst concentration 10% wiw 88
Reaction temperature (°C) 65-70 87
Reaction time (hours) 6-8 86

Enzymatic Esterification

This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the
esterification under milder conditions, offering high selectivity and avoiding harsh acidic
conditions.

Experimental Protocol:

» Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-
butanol).

e Add the immobilized lipase to the solution.

 Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24

hours.
e Monitor the reaction progress by HPLC or GC.
 After the reaction, filter off the immobilized enzyme for reuse.

 Remove the solvent under reduced pressure to obtain the product.

Analytical Characterization

The structure and purity of Methyl 5-methoxypent-4-enoate are confirmed using various
spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data
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Technique Data

8 5.82 (dt, 1H, J = 15.8, 6.4 Hz, CH2CH=CH),
6.98 (dt, 1H, J = 15.8, 6.4 Hz, CH2CH=CH),
4.15 (q, 2H, OCH2CHs), 3.39 (s, 3H, OCHs),
1.28 (t, 3H, OCH2CH3)[2]

1H NMR (400 MHz, CDCls)

IR (cm~1) 1720 (C=0), 1650 (C=C), 1100 (C-O)[1]

GC-MS Retention time = 12.3 min; m/z = 144 [M]*[2]

Application in Chemical Biology: A Representative
Workflow

While specific signaling pathways involving Methyl 5-methoxypent-4-enoate are not yet
documented in the literature, its structure as an a,-unsaturated ester makes it a candidate for
use as a chemical probe in biological systems. The electrophilic 3-carbon is susceptible to
Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be
harnessed to identify protein targets and study cellular pathways.

Below is a generalized experimental workflow for utilizing an a,3-unsaturated ester probe to
identify protein targets in a cellular lysate.
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Probe Synthesis & Characterization

Synthesis of
a,B-unsaturated ester probe

:

Attachment of a
reporter tag (e.g., biotin, alkyne)

:

Purification and
structural verification (NMR, MS)

Target Idel\tification

Incubate probe with
cell lysate or live cells

l

Covalent modification of
target proteins via Michael addition

:

Lysis and removal of
unbound probe

Target Enrichl\ient & Analysis

Affinity purification of
probe-protein conjugates
(e.g., streptavidin beads)

:

Elution of bound proteins

:

Proteomic analysis
(e.g., SDS-PAGE, LC-MS/MS)

:

Identification of
potential protein targets
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Workflow for protein target identification.
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This workflow illustrates the logical progression from probe synthesis to the identification of
potential protein targets. The a,3-unsaturated ester acts as a warhead that covalently binds to
its targets, allowing for their subsequent enrichment and identification.

Signaling Pathway Perturbation: A Conceptual
Framework

The covalent modification of proteins by a reactive probe like Methyl 5-methoxypent-4-enoate
can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key
enzyme or regulatory protein, it could either inhibit or activate its function, leading to
downstream effects on the pathway.

Signaling Pathway

y

Signal »| Receptor »| Kinase 1 »| Kinase 2 Transcription Factor »| Cellular Response

Covalent

Inhibition_.-
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Ester Probe
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Conceptual diagram of pathway inhibition.

In this conceptual diagram, the a,B-unsaturated ester probe covalently modifies and inhibits
"Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular

response. Such a tool would be valuable for dissecting the roles of specific proteins within a
signaling network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-methoxypentanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-methoxypentanoate
https://np-mrd.org/spectra/nmr_one_d/4383446
https://www.benchchem.com/product/b129536#cas-number-and-iupac-name-for-methyl-5-methoxypent-4-enoate
https://www.benchchem.com/product/b129536#cas-number-and-iupac-name-for-methyl-5-methoxypent-4-enoate
https://www.benchchem.com/product/b129536#cas-number-and-iupac-name-for-methyl-5-methoxypent-4-enoate
https://www.benchchem.com/product/b129536#cas-number-and-iupac-name-for-methyl-5-methoxypent-4-enoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b129536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

